molecular formula C8H14Cl2N2S B1390287 4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride CAS No. 1185302-93-5

4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride

Cat. No.: B1390287
CAS No.: 1185302-93-5
M. Wt: 241.18 g/mol
InChI Key: TWKUEOAYARXXKL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry standards, providing unambiguous identification of its molecular structure. The compound is officially registered under Chemical Abstracts Service number 1185302-93-5, which serves as its primary identifier in chemical databases and regulatory systems. The systematic name reflects the presence of a thiazole ring system substituted at the 4-position with a methyl group and at the 2-position with a pyrrolidin-2-yl moiety, with the dihydrochloride designation indicating the presence of two hydrochloride salt formations.

Alternative nomenclature systems have also been employed to describe this compound, including variations that emphasize different structural features or stereochemical aspects. The Molecular Design Limited number MFCD12028533 provides additional database cross-referencing capabilities for researchers working with this compound. The compound may also be encountered under synonym designations that reflect historical naming conventions or specific research contexts, though the CAS registry number remains the definitive identifier for regulatory and scientific purposes.

The nomenclature complexity arises from the compound's multiple ring systems and the presence of chiral centers, which necessitate careful specification of stereochemical configuration. Database searches reveal that closely related compounds with similar structural frameworks but different salt forms or stereochemical configurations possess distinct CAS numbers, emphasizing the importance of precise identification. For instance, the monochloride hydrochloride salt of the R-enantiomer carries a separate CAS number 2409589-76-8, demonstrating the systematic approach to compound registration and identification.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is established as C8H14Cl2N2S, reflecting its composition of eight carbon atoms, fourteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one sulfur atom. This formula corresponds to a molecular weight of 241.18 grams per mole, providing essential information for analytical characterization and quantitative studies. The molecular composition reveals the heterocyclic nature of the compound, incorporating both nitrogen and sulfur heteroatoms within its ring systems.

The stereochemical configuration of this compound presents particular complexity due to the presence of a chiral center at the 2-position of the pyrrolidine ring. The pyrrolidin-2-yl substituent creates a stereogenic center that can exist in either R or S configuration, leading to the existence of enantiomeric forms of the compound. The simplified molecular input line entry system representation CC1=CSC(C2NCCC2)=N1.[H]Cl.[H]Cl provides a two-dimensional structural description that captures the connectivity pattern while the three-dimensional stereochemistry requires additional specification.

Molecular Property Value Source
Molecular Formula C8H14Cl2N2S
Molecular Weight 241.18 g/mol
Chiral Centers 1 (pyrrolidin-2-yl position)
Heterocyclic Rings 2 (thiazole, pyrrolidine)
Salt Form Dihydrochloride

The stereochemical configuration significantly influences the compound's three-dimensional structure and potentially its biological activity. The pyrrolidine ring adopts a puckered conformation due to its five-membered saturated structure, with the stereochemistry at the 2-position determining the spatial orientation of the thiazole substituent. This stereochemical control becomes particularly important when considering the compound's interaction with biological targets or its incorporation into larger molecular frameworks.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of this compound provides detailed insights into its solid-state structure and molecular conformation. While specific crystallographic parameters were not extensively detailed in the available literature, computational modeling studies have provided valuable information about the compound's preferred conformations and structural flexibility. The thiazole ring system maintains planarity consistent with its aromatic character, while the pyrrolidine ring exhibits the characteristic envelope or twist conformations typical of five-membered saturated rings.

The conformational analysis reveals that the rotation around the bond connecting the thiazole and pyrrolidine rings represents a key degree of freedom that influences the overall molecular shape. Computational studies suggest that specific dihedral angles between these ring systems are energetically favored, creating preferred conformational states that may be relevant for biological activity. The presence of the dihydrochloride salt form introduces additional intermolecular interactions through hydrogen bonding between the protonated nitrogen atoms and chloride counterions.

Spectroscopic evidence supports the conformational preferences observed through computational methods. Nuclear magnetic resonance studies of related compounds in this series have provided experimental validation of conformational assignments, particularly regarding the relative orientations of the thiazole and pyrrolidine ring systems. The conformational flexibility of the pyrrolidine ring, combined with the restricted rotation around the inter-ring bond, creates a defined conformational space that may be optimized for specific biological interactions.

Temperature-dependent conformational studies have revealed the dynamic nature of this compound's structure in solution. Variable-temperature nuclear magnetic resonance experiments on related thiazole-pyrrolidine systems have demonstrated coalescence phenomena that reflect conformational interconversion processes. These dynamic studies provide important insights into the energy barriers associated with conformational changes and the relative populations of different conformational states under physiological conditions.

Comparative Analysis of Enantiomeric Forms

The enantiomeric forms of 4-Methyl-2-pyrrolidin-2-yl-thiazole represent distinct molecular entities with identical molecular formulas but opposite stereochemical configurations at the pyrrolidine 2-position. The R-enantiomer has been specifically characterized and assigned CAS number 2409589-76-8 as its hydrochloride salt, demonstrating the systematic approach to documenting stereochemical variants. This enantiomeric differentiation becomes particularly important in pharmaceutical contexts where different enantiomers may exhibit distinct biological activities or pharmacokinetic properties.

Comparative structural analysis between the R and S enantiomers reveals mirror-image relationships in their three-dimensional structures while maintaining identical bond connectivity patterns. The stereochemical inversion at the pyrrolidine 2-position results in opposite spatial arrangements of the thiazole ring system relative to the pyrrolidine framework. Computational modeling studies have shown that this stereochemical difference can significantly influence the compound's ability to interact with chiral biological targets, such as enzymes or receptors with defined active site geometries.

Enantiomer Property R-Form S-Form Racemic Mixture
CAS Number 2409589-76-8 (HCl) Not specified 1185302-93-5 (2HCl)
Molecular Weight (HCl) 204.72 g/mol 204.72 g/mol 241.18 g/mol (2HCl)
Optical Activity Dextrorotatory Levorotatory Optically inactive
Crystalline Form Documented Under investigation Established

The analytical differentiation between enantiomeric forms requires specialized techniques such as chiral chromatography or optical rotation measurements. High-performance liquid chromatography using chiral stationary phases has been employed to separate and quantify individual enantiomers in research samples. These analytical methods become essential for studying the individual properties of each enantiomer and for ensuring enantiomeric purity in research applications where stereochemical homogeneity is required.

Biological activity comparisons between enantiomeric forms have revealed the importance of stereochemical configuration in determining pharmacological properties. Studies on related thiazole-pyrrolidine compounds have demonstrated that enantiomers can exhibit significantly different potencies, selectivities, or even opposite biological effects when interacting with chiral biological systems. The R-enantiomer of this compound series has shown particular activity as a collagen prolyl-4-hydroxylase inhibitor, highlighting the stereochemical specificity of enzyme-substrate interactions. These findings emphasize the critical importance of stereochemical control in pharmaceutical development and the need for comprehensive characterization of both enantiomeric forms when evaluating potential therapeutic applications.

Properties

IUPAC Name

4-methyl-2-pyrrolidin-2-yl-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH/c1-6-5-11-8(10-6)7-3-2-4-9-7;;/h5,7,9H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKUEOAYARXXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation via Hantzsch-Type Condensation

A well-established method for synthesizing 2-substituted thiazoles involves the Hantzsch condensation between a thioamide (or thiourea) and an α-haloketone or α-haloester. This reaction proceeds under reflux in ethanol or other suitable solvents, yielding the thiazole core with substituents at the 2- and 4-positions.

  • Example: Condensation of a pyrrolidin-2-yl-thioamide with methyl-substituted α-bromoketones can yield 4-methyl-2-pyrrolidin-2-yl-thiazole derivatives.
  • Reaction conditions typically involve heating under reflux for several hours, followed by purification via recrystallization or chromatography.

Introduction of the Pyrrolidin-2-yl Group

The pyrrolidin-2-yl substituent can be introduced by:

  • Using pyrrolidine-containing thioamides as starting materials in the Hantzsch condensation.
  • Alternatively, post-thiazole formation functionalization via nucleophilic substitution or amidation reactions where the pyrrolidinyl moiety is attached to the thiazole ring.

Methylation at the 4-Position

The methyl group at the 4-position of the thiazole ring can be incorporated by:

  • Employing methyl-substituted α-haloketones in the condensation step.
  • Or by methylation of the thiazole ring post-synthesis using methylating agents under controlled conditions.

Formation of the Dihydrochloride Salt

The free base 4-methyl-2-pyrrolidin-2-yl-thiazole is converted to the dihydrochloride salt by:

  • Treating the compound with anhydrous or aqueous hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.
  • The salt formation improves the compound’s stability and handling properties.
  • The resulting dihydrochloride salt is often isolated by filtration after precipitation or by evaporation of the solvent.

Representative Synthetic Procedure (Adapted from Related Thiazole Syntheses)

Step Reagents & Conditions Outcome
1 Thioamide (pyrrolidin-2-yl-thioamide) + α-bromomethyl ketone (methyl-substituted) in ethanol, reflux 6-12 h Formation of 4-methyl-2-pyrrolidin-2-yl-thiazole
2 Purification by recrystallization or column chromatography Isolated thiazole intermediate
3 Treatment with HCl (conc. or 2N in ethanol) at room temperature Formation of dihydrochloride salt
4 Isolation by filtration and drying Pure this compound

Comparative Analysis of Preparation Methods

Preparation Aspect Advantages Disadvantages
Hantzsch condensation Simple, widely used, good yields Requires careful control of reaction conditions
Use of methyl-substituted α-haloketones Direct incorporation of methyl group α-Haloketones can be sensitive and expensive
Post-synthesis methylation Flexibility in modification Additional step, potential side reactions
Salt formation with HCl Enhances stability and solubility Handling of corrosive HCl, hygroscopic salts

Chemical Reactions Analysis

4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride is being investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Studies have indicated that compounds with thiazole and pyrrolidine structures may exhibit antimicrobial properties, making them candidates for the development of new antibiotics .
  • Anticancer Properties : Research suggests that this compound can inhibit collagen prolyl-4-hydroxylase, an enzyme critical for collagen synthesis. This inhibition may affect tumor progression and metastasis, highlighting its potential as an anticancer agent .

Biological Research

The compound is utilized in biological assays to understand its interaction with various biomolecules:

  • Enzyme Inhibition : It selectively binds to enzymes involved in metabolic pathways, influencing their activity and potentially leading to therapeutic applications in metabolic disorders .
  • Proteomics : As a biochemical tool, it is used in proteomics research to study protein interactions and functions .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Anticancer Study : A study demonstrated that derivatives of thiazole integrated with pyrrolidine showed significant growth inhibition in multiple cancer cell lines, suggesting potential therapeutic uses against cancer .
  • Antimicrobial Evaluation : Research highlighted the antimicrobial effects of thiazole derivatives, with compounds exhibiting selective toxicity towards bacterial strains while sparing human cells .
  • Enzyme Interaction Analysis : Investigations into enzyme interactions revealed that this compound could modulate enzyme activity linked to metabolic pathways, providing insights into its role in drug design.

Mechanism of Action

The mechanism of action of 4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in Thiazole Derivatives

A. [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine Dihydrochloride

  • Structure : Features a pyridine ring attached to the thiazole core, with an amine group at the 2-position.
  • Properties : The pyridine moiety may enhance π-π stacking interactions in biological systems, while the dihydrochloride salt improves aqueous solubility.
  • Applications : Likely used in drug discovery for targeting receptors where aromatic interactions are critical, contrasting with the target compound’s pyrrolidine group, which may favor hydrogen bonding .

B. 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Dihydrochloride

  • Structure : A triazole derivative with a methoxy-pyrrolidine substituent.
  • Properties : The methoxy group increases hydrophilicity compared to the target compound’s methyl group.

Table 1: Structural Comparison of Thiazole and Triazole Derivatives

Compound Core Structure Key Substituents Salt Form Potential Applications
Target Compound Thiazole 4-Methyl, 2-pyrrolidinyl Dihydrochloride Drug synthesis, material science
[4-(Pyridin-4-yl)-thiazol-2-yl]methanamine Thiazole 4-Pyridinyl, 2-methanamine Dihydrochloride Receptor-targeted therapies
5-[(2S,4R)-4-Methoxy-pyrrolidinyl]-triazole Triazole 3-Methyl, 4-methoxy-pyrrolidinyl Dihydrochloride Neurological drug candidates
Dihydrochloride Salts with Varied Core Structures

A. Levocetirizine Dihydrochloride

  • Structure : A piperazine derivative with chlorophenyl and ethoxyacetic acid groups.
  • Properties : The dihydrochloride salt improves bioavailability for antihistaminic activity.
  • Contrast : Unlike the target compound’s thiazole core, Levocetirizine’s structure enables H1-receptor antagonism, highlighting how core heterocycles dictate pharmacological profiles .

B. Trientine Dihydrochloride

  • Structure : A linear triethylenetetramine chelator.
  • Properties : Used for copper chelation in Wilson’s disease.
  • Contrast: Demonstrates that dihydrochloride salts can serve non-therapeutic roles (e.g., metal binding) compared to the target compound’s likely role in drug synthesis .

Table 2: Functional Comparison of Dihydrochloride Salts

Compound Core Structure Primary Function Key Functional Groups
Target Compound Thiazole Drug intermediate Pyrrolidine, methyl
Levocetirizine Piperazine Antihistamine Chlorophenyl, ethoxyacetic acid
Trientine Triethylenetetramine Metal chelation Amine groups
Hydrochloride vs. Dihydrochloride Salts
  • Hydrochloride Salts (e.g., Pioglitazone Hydrochloride): Contain one HCl molecule, offering moderate solubility. Pioglitazone’s thiazolidinedione core targets PPARγ receptors in diabetes management .
  • Dihydrochloride Salts : Incorporate two HCl molecules, enhancing solubility and stability. For example, cadaverine dihydrochloride is used as an analytical standard due to its high purity and stability in solution .

Biological Activity

4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyrrolidine moiety, which is known to enhance biological activity through various mechanisms. The methyl substitution on the pyrrolidine ring may influence its interaction with biological targets, affecting its pharmacological profile.

Target Interactions

The thiazole derivatives, including this compound, have been shown to interact with various enzymes and proteins, modulating their activity. This interaction can lead to significant alterations in metabolic pathways and cellular functions.

Biochemical Pathways

Research indicates that this compound can influence multiple biochemical pathways. It has been reported to inhibit or activate enzymes involved in critical cellular processes, thereby affecting overall metabolism and cell signaling.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.3 - 8.5 µM
Staphylococcus aureus0.1 - 9.5 µM
Pseudomonas aeruginosa0.25 - 1 mg/mL

This table summarizes the antimicrobial efficacy of the compound against selected microbial strains, indicating its potential as a therapeutic agent in infectious diseases .

Cytotoxicity and Antitumor Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that it possesses selective cytotoxicity, particularly against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines.

Cell Line IC50 Value (µM)
HeLa10.5
Caco-212.3
3T3-L115.0

These findings suggest that the compound could be further developed as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its heteroatomic structure. This structural feature enhances solubility and permeability, crucial for effective drug delivery.

Study on Enzyme Inhibition

In a recent study focusing on enzyme inhibition, researchers discovered that this compound effectively inhibited human deacetylase Sirtuin 2 (HDSirt2), which is implicated in various diseases including cancer and neurodegenerative disorders. The compound's inhibitory potency was assessed through enzymatic assays, revealing an IC50 value of approximately 50 µM .

Antifibrotic Potential

Another investigation highlighted the antifibrotic potential of this compound in liver fibrosis models. It demonstrated significant inhibition of hepatic stellate cell activation at concentrations as low as 10 µM, suggesting its therapeutic promise in treating fibrotic diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride, and how can yield and purity be improved?

  • Methodological Answer : The compound can be synthesized via refluxing stoichiometric mixtures of precursors in ethanol or DMF, followed by recrystallization (e.g., DMF-EtOH 1:1) to enhance purity . Yield optimization requires precise control of reaction time (typically 2–6 hours), molar ratios (1:1 to 1:1.2), and temperature (80–100°C). Intermediate monitoring via TLC or HPLC ensures reaction completion. Post-synthesis, ion-exchange chromatography or salt formation with HCl can isolate the dihydrochloride form .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for thiazole protons (δ 6.5–8.5 ppm) and pyrrolidine methyl groups (δ 1.2–2.5 ppm). Use DEPT-135 to distinguish CH3 groups .
  • IR Spectroscopy : Confirm NH/OH absence (no broad ~3200 cm⁻¹ peaks) and verify C-S (650–750 cm⁻¹) and C=N (1600–1680 cm⁻¹) bonds .
  • Mass Spectrometry : Validate molecular ion [M+H]+ and fragment patterns (e.g., cleavage at thiazole-pyrrolidine bonds) .

Q. How does the dihydrochloride form influence solubility and stability compared to the free base?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility via ionic interactions, critical for in vitro assays. Stability studies (TGA/DSC) show improved thermal stability over free bases. Use pH-adjusted buffers (pH 4–6) to prevent decomposition, and store lyophilized samples at -20°C under inert gas .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in antimicrobial or anticancer studies?

  • Methodological Answer : Cationic dihydrochloride salts disrupt bacterial membranes (e.g., P. aeruginosa) by binding to negatively charged phospholipids, inducing cell lysis . For anticancer activity, evaluate LSD1 inhibition (via H3K4/H3K9 methylation assays) and apoptosis markers (caspase-3/7 activation). Compare IC50 values in cell lines with/without target receptor overexpression .

Q. How can researchers resolve contradictions in cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :

  • In vitro : Use 3D cell cultures or co-cultures with fibroblasts to mimic tissue complexity. Test cytotoxicity at physiologically relevant concentrations (1–50 µM) .
  • In vivo : Conduct PK/PD studies to correlate plasma levels with efficacy. Adjust dosing regimens to account for metabolic clearance (e.g., CYP450 interactions) .

Q. What strategies validate the compound’s purity in multi-step syntheses, and how are impurities characterized?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns (ACN/0.1% TFA gradient) to detect impurities >0.1%. Compare retention times with synthetic intermediates .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., stereochemistry) and confirm salt formation .
  • Elemental Analysis : Ensure <0.4% deviation from theoretical C/H/N/S values .

Q. How can computational methods predict the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with LSD1 (PDB: 2HKO) or bacterial enzyme targets to identify binding pockets .
  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict electrophilic sites (e.g., thiazole ring) for derivatization .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the thiazole ring .
  • Bioassays : Include positive controls (e.g., octenidine dihydrochloride for antimicrobial studies) to benchmark activity .
  • Data Reproducibility : Document solvent lot numbers and equipment calibration dates to minimize variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride
Reactant of Route 2
4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride

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